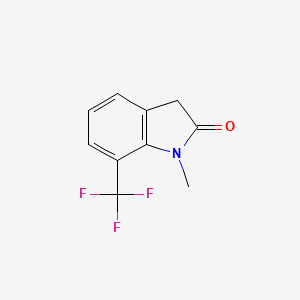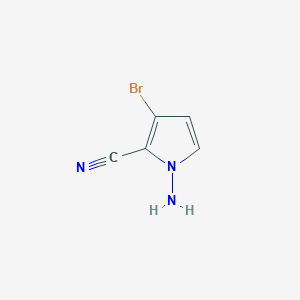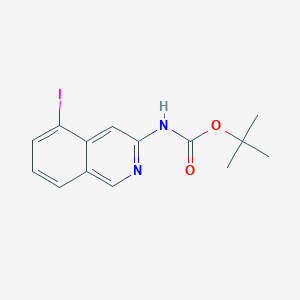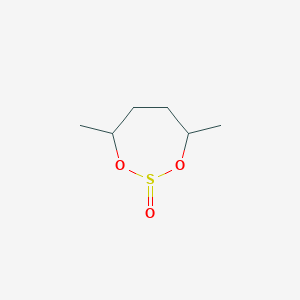
(S)-6-(Benzyloxy)-4-methyl-1-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Benzyloxy)-4-methyl-1-hexanol is an organic compound characterized by a benzyloxy group attached to a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol typically involves the protection of alcohols using benzyloxypyridinium triflate. This reagent allows for the protection of alcohols under relatively neutral reaction conditions . The synthetic route may involve the use of benzyl halides in combination with a base or benzyl trichloroacetimidate in combination with an acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Benzyloxy)-4-methyl-1-hexanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids or aldehydes.
Reduction: Alcohols.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
(S)-6-(Benzyloxy)-4-methyl-1-hexanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-6-(Benzyloxy)-4-methyl-1-hexanol involves its ability to act as a protecting group for alcohols. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules . The molecular targets and pathways involved are primarily related to its role in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-6-(Benzyloxy)-4-methyl-1-hexanol: The enantiomer of (S)-6-(Benzyloxy)-4-methyl-1-hexanol.
Benzyloxyethanol: A simpler analog with a shorter carbon chain.
Benzyloxypropanol: Another analog with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and methyl groups on the hexanol backbone. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry .
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
4-methyl-6-phenylmethoxyhexan-1-ol |
InChI |
InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clave InChI |
NBLOVSHGEBKSQH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




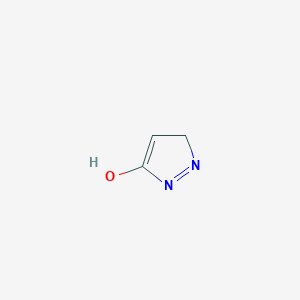
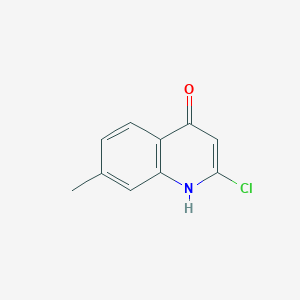

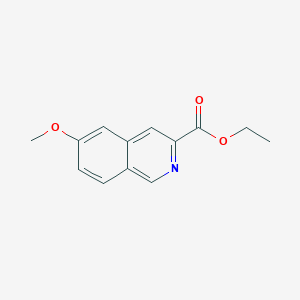
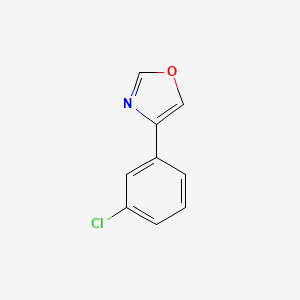
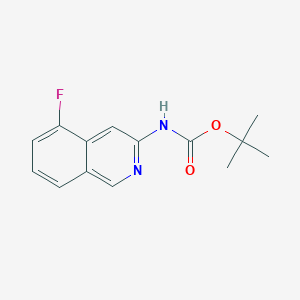
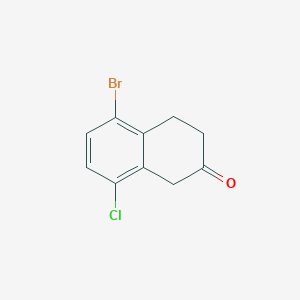
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
